N-Chloro-N-(methanesulfonyl)methanesulfonamide
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Overview
Description
N-Chloro-N-(methanesulfonyl)methanesulfonamide is an organosulfur compound that features both a sulfonamide and a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Chloro-N-(methanesulfonyl)methanesulfonamide can be synthesized through the chlorination of methanesulfonamide. The reaction typically involves the use of chlorine gas or sodium hypochlorite as the chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale chlorination reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
N-Chloro-N-(methanesulfonyl)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonamide.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like ammonia or primary amines.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfonamides.
Substitution: Various substituted sulfonamides and sulfonates.
Scientific Research Applications
N-Chloro-N-(methanesulfonyl)methanesulfonamide has several applications in scientific research:
Biology: Investigated for its potential as a biocidal agent due to its reactivity with biological molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-Chloro-N-(methanesulfonyl)methanesulfonamide involves its reactivity with nucleophiles. The compound can act as an electrophile, with the chlorine atom being displaced by nucleophilic attack. This reactivity is leveraged in various chemical transformations, making it a valuable reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: Similar in structure but lacks the chlorine atom on the nitrogen.
Methanesulfonamide: Contains the sulfonamide group but does not have the sulfonyl chloride functionality.
N-Chlorosulfonamide: Similar in having a chlorine atom on the nitrogen but differs in the rest of the structure.
Uniqueness
N-Chloro-N-(methanesulfonyl)methanesulfonamide is unique due to the presence of both a sulfonamide and a sulfonyl chloride group in the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar counterparts.
Properties
CAS No. |
71954-24-0 |
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Molecular Formula |
C2H6ClNO4S2 |
Molecular Weight |
207.7 g/mol |
IUPAC Name |
N-chloro-N-methylsulfonylmethanesulfonamide |
InChI |
InChI=1S/C2H6ClNO4S2/c1-9(5,6)4(3)10(2,7)8/h1-2H3 |
InChI Key |
CQBRMBNRVGAXMN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(S(=O)(=O)C)Cl |
Origin of Product |
United States |
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